REACTION_CXSMILES
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[Br:1][C:2]1[C:3]([F:10])=[C:4]([OH:9])[C:5]([Cl:8])=[CH:6][CH:7]=1.[C:11](=O)([O-])[O-].[K+].[K+].CI>C(#N)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([O:9][CH3:11])[C:3]=1[F:10] |f:1.2.3|
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Name
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Quantity
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4.2 g
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Type
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reactant
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Smiles
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BrC=1C(=C(C(=CC1)Cl)O)F
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Name
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|
Quantity
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5.15 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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Quantity
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35 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
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|
Quantity
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2.33 mL
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Type
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reactant
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Smiles
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CI
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The volatiles were evaporated
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Type
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ADDITION
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Details
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water (50 mL) was added
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Type
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EXTRACTION
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Details
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the solution extracted with ethyl acetate (2×80 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with brine (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulphate
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The crude material was taken to the next step without further purification
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Name
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|
Type
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|
Smiles
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BrC1=C(C(=C(C=C1)Cl)OC)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |